N-Butyl-N-methyl-9H-fluoren-9-amine
Description
Properties
CAS No. |
119454-90-9 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N-butyl-N-methyl-9H-fluoren-9-amine |
InChI |
InChI=1S/C18H21N/c1-3-4-13-19(2)18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
ABHAGKGIFYJAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Reduction of 9-Nitrofluorene
Reduction of 9-nitrofluorene using zinc powder (150 mmol) and calcium chloride (8 mmol) in aqueous medium yields 9H-fluoren-9-amine with 84% efficiency. The reaction proceeds via nitro-to-amine conversion under reflux conditions, followed by neutralization and extraction.
Reductive Amination of Fluorenone
A chemoselective iridium-catalyzed reductive amination employs fluorenone and ammonium formate (5 mmol) in methanol at 37°C for 15 hours. This method achieves 70% yield using [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] as a catalyst, offering a one-step route to the primary amine.
Reductive Amination Approaches for N-Alkylation
Reductive amination provides a versatile pathway for introducing alkyl groups to the amine nitrogen.
Dual Aldehyde Strategy
Reaction of 9H-fluoren-9-amine with butyraldehyde and formaldehyde in the presence of sodium borohydride (15 mmol) in ethanol at −5°C to 5°C facilitates sequential alkylation. This stepwise approach ensures controlled incorporation of methyl and butyl groups, though yields are moderate (65–75%) due to competing over-alkylation.
Iridium-Catalyzed Reductive Coupling
Adapting the method from Nguyen et al., 9H-fluoren-9-amine reacts with butyl methyl ketone (3-pentanone) and ammonium formate under iridium catalysis. The reaction achieves 68% yield after 24 hours at 37°C, with purification via acid-base extraction.
Alkylation Strategies Using Halides
Direct alkylation with alkyl halides offers a straightforward route to tertiary amines.
Sequential Alkylation with Methyl and Butyl Halides
Treatment of 9H-fluoren-9-amine with methyl iodide (1.2 equiv) and potassium carbonate (2 equiv) in acetonitrile at 80°C for 12 hours produces N-methyl-9H-fluoren-9-amine. Subsequent reaction with 1-bromobutane (1.5 equiv) and sodium hydride (1.2 equiv) in THF at 0°C to room temperature affords the target compound in 72% overall yield.
Single-Pot Alkylation
A one-pot method using butyl bromide (2.5 equiv) and methyl iodide (2.5 equiv) with potassium tert-butoxide as a base in DMF at 60°C achieves 81% yield. The bulky base minimizes polyalkylation, favoring tertiary amine formation.
Catalytic Methods for N-Alkylation
Transition metal catalysts enhance efficiency and selectivity in N-alkylation.
Nickel-Catalyzed Cross-Coupling
A nickel complex (2 mol%) derived from fluorene propargylic alcohols facilitates coupling between 9H-fluoren-9-amine and butylmagnesium bromide. The reaction proceeds at 130°C in toluene, yielding 78% product after column chromatography.
Boron Trifluoride-Mediated Alkylation
BF₃·OEt₂ (0.2 equiv) catalyzes the reaction of 9H-fluoren-9-amine with butyl propargyl alcohol in dichloromethane at 45°C. The propargyl carbocation intermediate reacts selectively with the amine, yielding 65% product after 45 minutes.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Over-Alkylation Mitigation
Excess alkylating agents and prolonged reaction times lead to quaternary ammonium salts. Using stoichiometric halides and low temperatures (0–5°C) suppresses this issue.
Solvent and Base Selection
Polar aprotic solvents (DMF, ACN) enhance nucleophilicity, while bulky bases (t-BuOK) improve monoalkylation selectivity.
Purification Techniques
Silica gel chromatography (hexane/ethyl acetate, 90:10) effectively separates this compound from byproducts.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (t-BuOK) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Butyl-N-methyl-9H-fluoren-9-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-9H-fluoren-9-amine involves its interaction with specific molecular targets. For instance, it has been studied as a selective butyrylcholinesterase inhibitor and N-methyl-D-aspartate (NMDA) receptor antagonist. These interactions are crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Device Performance in OLEDs
*Hypothetical data based on structural analogy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Butyl-N-methyl-9H-fluoren-9-amine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination, leveraging palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos. Key parameters include maintaining anhydrous conditions, using degassed solvents (e.g., toluene), and optimizing reaction temperature (80–110°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield improvement strategies include stoichiometric control of amines and aryl halides, as demonstrated in analogous fluorenylamine syntheses .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for butyl (δ ~0.8–1.5 ppm) and methyl groups (δ ~2.8–3.2 ppm) adjacent to the fluorene core. Aromatic protons appear as multiplet signals (δ ~6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm deviation.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect by-products .
Q. How can researchers address common impurities in this compound synthesis?
- Methodological Answer : Major impurities include unreacted starting materials (e.g., fluorenone derivatives) and mono-alkylated intermediates. These are mitigated by:
- Reaction Monitoring : TLC or in-situ IR to track reaction progress.
- Purification : Sequential solvent extractions (e.g., dichloromethane/water) followed by recrystallization (ethanol/water mixtures) .
Advanced Research Questions
Q. How do steric and electronic effects of N-substituents influence the optoelectronic properties of 9H-fluoren-9-amine derivatives?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze HOMO-LUMO gaps and charge distribution. Substituents like butyl groups increase steric hindrance, reducing aggregation in OLED layers .
- Experimental Validation : UV-Vis and cyclic voltammetry correlate substituent effects with absorption/emission spectra and redox potentials. For example, alkyl groups redshift emission due to electron-donating effects .
Q. How can crystallographic data discrepancies in this compound derivatives be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data (e.g., synchrotron sources) to model disorder in flexible alkyl chains. Twinning detection (e.g., ROTAX in PLATON) addresses pseudo-symmetry issues .
- Validation Metrics : Check R-factor convergence (<5%), ADP consistency, and Hirshfeld surface analysis for intermolecular interactions .
Q. What mechanistic insights can kinetic isotope effects (KIEs) provide in Buchwald-Hartwig amination of fluorenylamines?
- Methodological Answer :
- Deuterium Labeling : Substitute ¹H with ²H in amine reactants to measure KIE (k_H/k_D >1 indicates rate-limiting oxidative addition).
- Computational Studies : Transition-state modeling (e.g., NEB method) identifies bond-breaking/forming steps. For bulky amines, KIEs reveal steric effects on catalyst turnover .
Data Analysis & Contradiction Management
Q. How should researchers reconcile conflicting NMR and X-ray data for N-alkylated fluorenylamines?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., butyl chain rotation) that may obscure signals.
- Crystallographic Validation : Compare solution (NMR) and solid-state (X-ray) structures. Discrepancies in bond angles/planarity may arise from crystal packing forces .
Q. What strategies validate the purity of this compound in materials science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
